molecular formula C12H14BrN3 B12974517 3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine

3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B12974517
M. Wt: 280.16 g/mol
InChI Key: UGVHGCGLZUDYCL-UHFFFAOYSA-N
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Description

3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a piperidine ring, and an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by bromination. One common method involves the use of 2-aminopyridine, an aldehyde, and a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-3-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Chloro-2-(piperidin-3-yl)imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    3-Iodo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine: Contains an iodine atom, which may affect its reactivity and biological interactions.

Uniqueness

3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

3-bromo-2-piperidin-3-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H14BrN3/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-2,5,7,9,14H,3-4,6,8H2

InChI Key

UGVHGCGLZUDYCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(N3C=CC=CC3=N2)Br

Origin of Product

United States

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